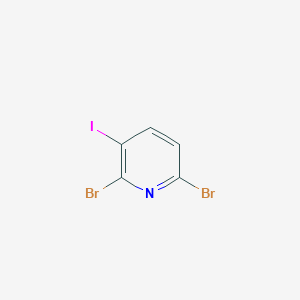

2,6-Dibromo-3-iodopyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULZLYLYQOLOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679600 | |

| Record name | 2,6-Dibromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032582-80-1 | |

| Record name | 2,6-Dibromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dibromo 3 Iodopyridine

Strategies for Regioselective Halogenation of Pyridine (B92270) Ring Systems

Controlling the position of halogen atoms on a pyridine ring is a fundamental challenge in synthetic organic chemistry. The inherent electronic properties of pyridine direct electrophilic attack primarily to the 3- and 5-positions, but the reactions are often sluggish and require harsh conditions. nih.govnih.gov Consequently, chemists have developed a variety of methods to achieve regioselective halogenation.

Direct electrophilic halogenation of the pyridine nucleus is an electronically mismatched process due to the ring's poor π-nucleophilicity. nih.gov Such reactions typically demand severe conditions, such as high temperatures and the use of strong Brønsted or Lewis acids with elemental halides, which can limit the scope of compatible substrates. nih.gov While these electrophilic aromatic substitution (EAS) processes tend to be 3-selective, they often result in the formation of regioisomeric mixtures. nih.govnih.gov

For instance, direct iodination is often hampered by a lack of versatile methods. A common approach involves oxidizing agents like nitric acid to first oxidize the iodine. acs.org Alternative methods can utilize iodine monofluoride (IF), prepared from I₂ and F₂, as an electrophilic iodinating agent for both activated and deactivated aromatic rings without the need for a catalyst. acs.org

To overcome the limitations of direct halogenation, sequential protocols are frequently employed. These methods allow for the controlled, stepwise introduction of different halogens. One powerful strategy involves the temporary dearomatization of the pyridine ring. A notable example is the formation of Zincke imine intermediates, which transforms the electron-deficient pyridine into a reactive alkene-like structure. nih.govchemrxiv.org These intermediates undergo highly regioselective halogenation at the 3-position under mild conditions, followed by a ring-closing reaction to restore the aromatic pyridine core. nih.govchemrxiv.org

Another key strategy is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, facilitating electrophilic substitution, particularly at the 4-position, and also enabling 2-selective halogenation. acs.orgnih.govacs.org After the desired halogenation, the N-oxide can be removed by reduction.

Directed ortho-metalation is another powerful tool. A directing group on the pyridine ring can guide a strong base to deprotonate a specific adjacent position, creating a nucleophilic center that can then be trapped by a halogen electrophile. nih.gov This allows for highly regioselective halogenation that would be difficult to achieve through EAS.

Synthesis from Pyridine Precursors via Halogen Interconversion

A highly effective and common route to 2,6-dibromo-3-iodopyridine involves starting with a simpler, commercially available dihalopyridine and introducing the third halogen atom through a substitution reaction. This approach leverages the differential reactivity of the C-X bonds.

The most direct precursor for the synthesis of this compound is 2,6-dibromopyridine (B144722). The synthesis of this precursor can be achieved from the less expensive 2,6-dichloropyridine (B45657) by reacting it with hydrobromic acid or a mixture of sodium bromide and hydrobromic acid at elevated temperatures. google.com

With 2,6-dibromopyridine in hand, the next step is the regioselective introduction of an iodine atom at the 3-position. This is typically accomplished through a lithiation-iodination sequence. The 2,6-dibromo groups direct lithiation (using a strong base like lithium diisopropylamide, LDA) to the 3-position. The resulting 2,6-dibromo-3-lithiopyridine intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to yield the final product. This strategy was instrumental in preparing this compound for use in the total synthesis of the antibiotic GE2270 A. nih.gov

Table 1: Synthesis of 2,6-Dibromopyridine from 2,6-Dichloropyridine

| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |

| 2,6-Dichloropyridine | NaBr, 40% aq. HBr | 80-150 °C | 24 h | 71.5% | google.com |

| 2,6-Dichloropyridine | HBr (gas), Acetic Acid | 110 °C | 9 h | 92% | chemicalbook.com |

The Finkelstein reaction, traditionally known for converting alkyl halides, can be adapted for aromatic systems. wikipedia.org The aromatic Finkelstein reaction involves the exchange of an aryl bromide or chloride for an iodide. wikipedia.org This transformation is typically catalyzed by copper(I) iodide, often in the presence of a stabilizing ligand like a diamine, or by nickel-based catalysts. wikipedia.orgsorbonne-universite.frrsc.org

This method is highly effective for converting bromopyridines to their corresponding iodopyridines in excellent yields. sorbonne-universite.fr For example, 2,6-diiodo-3,5-dimethylpyridine (B13979889) was synthesized from its dibromo analogue using sodium iodide, copper(I) iodide (CuI), and N,N'-dimethylethylenediamine (DMEDA) as a ligand in refluxing dioxane. iucr.org A similar strategy could be applied to convert a suitable precursor like 3-bromo-2,6-dichloropyridine (B1287612) to introduce the iodine atom selectively.

Table 2: Conditions for Aromatic Finkelstein Reactions on Halopyridines

| Substrate | Reagents | Catalyst System | Solvent | Yield | Reference |

| 3-Bromo-5-methylpyridine | NaI | CuI (5 mol%), Ligand L1 (10 mol%) | 1,4-Dioxane | 99% | sorbonne-universite.fr |

| 2-Bromo-5-methylpyridine | NaI | CuI (5 mol%), Ligand L1 (10 mol%) | 1,4-Dioxane | 97% | sorbonne-universite.fr |

| 2,6-Dibromo-3,5-dimethylpyridine | NaI | CuI (10 mol%), DMEDA (20 mol%) | 1,4-Dioxane | Not specified | iucr.org |

Green Chemistry Principles in the Synthesis of Halopyridines

Modern synthetic chemistry places increasing emphasis on "green" principles to minimize environmental impact. mdpi.com In the context of halopyridine synthesis, this involves using less hazardous solvents, reducing energy consumption, and improving atom economy.

One approach is the use of microwave-assisted synthesis, which can dramatically shorten reaction times and often leads to higher yields with cleaner reaction profiles. tandfonline.comtandfonline.com For nucleophilic substitution reactions on halopyridines, using ethanol (B145695) as both a solvent and a reagent under microwave irradiation has been shown to be an efficient and greener alternative to traditional methods that rely on high-boiling, polar aprotic solvents. tandfonline.comtandfonline.com

Another promising green innovation is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol. colab.ws These solvents are biodegradable, non-toxic, and can be recycled. They have proven effective for palladium-catalyzed cross-coupling reactions of halopyridines, such as the Suzuki and Hiyama reactions, offering an environmentally benign reaction medium. colab.ws

Atom Economy and Waste Prevention in Halogenation Processes

The principles of green chemistry, particularly atom economy and waste prevention, are increasingly influential in the design of synthetic routes for halogenated compounds. thieme-connect.com Atom economy, a concept developed by Barry Trost, seeks to maximize the incorporation of atoms from the starting materials into the final product. buecher.de Traditional halogenation methods often employ stoichiometric amounts of halogenating agents, leading to the generation of significant inorganic salt waste and low atom economy.

In the context of synthesizing this compound, achieving high atom economy requires moving away from classical methods that use elemental bromine and iodine with strong acids, which generate substantial waste streams. Modern approaches focus on catalytic systems and in situ generation of the halogenating species. cdnsciencepub.com For example, using hydrogen peroxide as an oxidant with ammonium (B1175870) halides in an acidic solvent represents a greener alternative to elemental halogens, as the primary byproduct is water. cdnsciencepub.com The goal is to design reactions where most, if not all, atoms of the reagents are incorporated into the desired product or are converted into benign byproducts. buecher.de

Electrochemical methods offer a promising avenue for clean halogenation, where an electric current drives the oxidation of halide salts (e.g., NaX, where X = Cl, Br, I) to generate the active halogenating species. nih.gov This process can be highly efficient and avoids the need for chemical oxidants, thereby significantly improving atom economy and reducing waste. nih.gov Similarly, the use of commodity chemicals like sodium chlorite (B76162) or bromite (B1237846) as the halogen source provides an atom-economical pathway for synthesizing halogenated heterocycles. rsc.org

| Halogenation Method | Typical Reagents | Key Advantages in Atom Economy & Waste Prevention | Primary Byproducts |

|---|---|---|---|

| Classical Electrophilic Halogenation | Br₂, I₂, Lewis/Brønsted Acid | Well-established but often low atom economy. | Acidic waste, inorganic salts. |

| Oxidative Halogenation | NH₄X, H₂O₂ | High atom economy; water is the main byproduct. cdnsciencepub.com | Water. cdnsciencepub.com |

| Electrochemical Halogenation | NaX, Electric Current | Excellent atom economy; avoids chemical oxidants. nih.gov | Hydrogen gas. nih.gov |

| Halogenation with Sodium Halites | NaClO₂, NaBrO₂ | Utilizes inexpensive, commodity chemicals as halogen sources. rsc.org | Inorganic salts. rsc.org |

| Halogenation with Trihaloisocyanuric Acids | Trichloroisocyanuric acid (TCCA), Tribromoisocyanuric acid (TBCA) | Stable, easily handled reagents with high atom economy, transferring up to three halogen atoms. bohrium.com | Cyanuric acid (recyclable). bohrium.com |

Development of Environmentally Benign Reagents and Solvents for Halogenation

The development of sustainable synthetic methods places a strong emphasis on replacing hazardous reagents and solvents with environmentally benign alternatives. core.ac.uk For the halogenation of pyridines, this involves moving away from toxic chlorinated solvents like carbon tetrachloride and chloroform, and corrosive reagents.

Recent research has highlighted several green reagents for halogenation. Trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA), are efficient, stable, and safe-to-handle solid halogenating agents. bohrium.comrsc.org They offer high atom economy and the byproduct, cyanuric acid, can potentially be recycled. bohrium.com Reactions using these reagents can often be carried out in greener solvents like ethanol. rsc.org Another approach involves using sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source in a transition-metal-free system, which represents a more environmentally friendly process. rsc.org

The choice of solvent is critical for the environmental impact of a synthesis. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. acs.orgacs.org Base-promoted selective amination of polyhalogenated pyridines has been successfully demonstrated using water as a solvent, showcasing the potential for aqueous media in pyridine chemistry. acs.orgacs.org Ethanol is another excellent green solvent choice, as it is biodegradable and derived from renewable resources. An eco-friendly protocol for the regioselective halogenation of imidazo-heteroarenes has been developed using trihaloisocyanuric acids in ethanol. rsc.org These examples underscore the ongoing effort to develop halogenation protocols that are not only efficient and selective but also adhere to the principles of green chemistry. researchgate.net

| Reagent/System | Solvent | Advantages | Applicability |

|---|---|---|---|

| Trihaloisocyanuric acids | Ethanol | Efficient, rapid, stable, and eco-friendly system. rsc.org | Regioselective C-H halogenation of N-heterocycles. rsc.org |

| Sodium Chlorite/Bromite | Various organic solvents | Transition-metal-free, uses commodity chemicals. rsc.org | Regioselective C-H chlorination and bromination of imidazo[1,2-a]pyridines. rsc.org |

| Electrochemical Oxidation | Acetonitrile/Water | Clean synthesis, avoids chemical oxidants, evolves hydrogen gas. nih.gov | C-H chlorination and bromination of various heteroarenes. nih.gov |

| Ammonium Halide / H₂O₂ | Acetic Acid | Green oxidant (H₂O₂), good atom economy. cdnsciencepub.com | Halogenation of electron-rich heterocyclic rings. cdnsciencepub.com |

| Base-promoted reactions | Water | Environmentally benign solvent, avoids organic solvents. acs.orgacs.org | Selective amination of polyhalogenated pyridines. acs.orgacs.org |

Reactivity and Mechanistic Aspects of 2,6 Dibromo 3 Iodopyridine

Differential Reactivity of Halogen Atoms on the Pyridine (B92270) Ring

The presence of both iodine and bromine on the same pyridine ring establishes a clear hierarchy of reactivity. This differential reactivity is a cornerstone of its application in sequential, site-selective synthesis, enabling the controlled introduction of different substituents onto the pyridine scaffold.

The activation of a carbon-halogen (C-X) bond in catalytic processes, such as palladium-catalyzed cross-couplings, is heavily influenced by the electronic properties of the halogen atom. The primary factor governing this reactivity is the C-X bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower bond energy means that less energy is required to cleave the C-I bond, making it the more labile site for reactions like oxidative addition to a metal center.

Furthermore, the electronic nature of the halogen atoms contributes to this reactivity trend. Iodine is more polarizable and less electronegative than bromine. nih.gov This increased polarizability facilitates the interaction between the C-I bond and the electron-rich, low-valent palladium catalyst, promoting the oxidative addition step that initiates most cross-coupling cycles. The ability of a halogen to act as a good leaving group generally follows the trend I > Br > Cl > F, which is consistent with the observed reactivity in catalytic reactions.

Steric factors can also play a role, although they are often secondary to the electronic effects in this context. In 2,6-dibromo-3-iodopyridine, the iodine atom at the C3 position is flanked by the bromine atom at C2 and the hydrogen at C4. The bromine atoms at C2 and C6 are adjacent to the ring nitrogen, which can influence the approach of bulky catalysts. However, the intrinsic electronic advantage of the C-I bond typically dominates, directing the initial reactivity to the C3 position.

In palladium-catalyzed cross-coupling reactions, the differential reactivity of the C-I and C-Br bonds is pronounced and predictable. The oxidative addition of the C-X bond to the Pd(0) catalyst is the rate-determining step in many catalytic cycles, and its rate follows the order C-I > C-Br. Consequently, catalytic functionalization of this compound occurs almost exclusively at the C-I bond under controlled conditions.

This selective activation is a well-established principle in the chemistry of polyhalogenated heterocycles. For instance, studies on analogous mixed-halide substrates, such as 2-bromo-3-iodopyridine, confirm that Suzuki-Miyaura reactions proceed selectively at the C3 position, where the iodine is located. rsc.org This preferential reaction at the more reactive halogen site allows for the isolation of mono-functionalized products, leaving the less reactive C-Br bonds intact for subsequent transformations. This stepwise functionalization is a powerful tool for building molecular complexity.

Directed Ortho-Metalation and Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a powerful method for converting aryl halides into highly reactive organolithium species. The reaction rate is highly dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org When this compound is treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures (typically -78 °C or lower), the exchange occurs almost exclusively at the C3 position, displacing the iodine atom. byu.eduresearchgate.net

This high regioselectivity is a kinetically controlled process, driven by the greater polarizability and lower bond strength of the C–I bond compared to the C–Br bonds. The resulting 2,6-dibromo-3-lithiopyridine is a potent nucleophile, though it must be handled at low temperatures to avoid decomposition or rearrangement.

The utility of the halogen-lithium exchange lies in the ability to trap the resulting organolithium intermediate with a wide variety of electrophiles. This two-step sequence allows for the introduction of a diverse array of functional groups at the C3 position of the 2,6-dibromopyridine (B144722) core. The quenching reaction is typically rapid and efficient at low temperatures. This methodology provides access to compounds that would be difficult to synthesize through other means, such as direct substitution or cross-coupling.

| Entry | Electrophile | Reagents | Product | Ref. |

| 1 | N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C; 2. DMF | 2,6-Dibromopyridine-3-carbaldehyde | nih.gov |

| 2 | Carbon dioxide (CO₂) | 1. n-BuLi, THF, -78 °C; 2. CO₂(s) | 2,6-Dibromopyridine-3-carboxylic acid | researchgate.net |

| 3 | Benzaldehyde | 1. n-BuLi, THF, -78 °C; 2. PhCHO | (2,6-Dibromopyridin-3-yl)(phenyl)methanol | byu.edu |

| 4 | Iodine (I₂) | 1. n-BuLi, THF, -78 °C; 2. I₂ | This compound (starting material) | wikipedia.org |

Table 4: Functionalization via Lithium-Iodine Exchange and Electrophilic Quench.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups at positions ortho (C2, C6) and para (C4) to the ring nitrogen. In this compound, the bromine atoms are located at the activated C2 and C6 positions, whereas the iodine is at the less activated C3 (meta) position.

Consequently, SNAr reactions on this substrate occur selectively at either the C2 or C6 position, leading to the displacement of a bromide ion. researchgate.net The iodine at the C3 position is unreactive under typical SNAr conditions. The reaction typically proceeds via a two-step addition-elimination mechanism through a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing effect of the ring nitrogen. While mono-substitution is often achievable with high selectivity, forcing conditions or an excess of the nucleophile can sometimes lead to disubstitution at both the C2 and C6 positions. georgiasouthern.edu

| Entry | Nucleophile | Conditions | Product (Mono-substituted) | Ref. |

| 1 | Sodium methoxide (B1231860) (NaOMe) | MeOH, reflux | 2-Bromo-6-methoxypyridine | researchgate.net |

| 2 | Piperidine | DMSO, 100 °C | 2-(2-Bromopyridin-6-yl)piperidine | researchgate.net |

| 3 | Phenol / K₂CO₃ | DMF, 120 °C | 2-Bromo-6-phenoxypyridine | researchgate.net |

| 4 | Methylamine | Pressure tube, high temp. | N-Methyl-6-bromopyridin-2-amine | georgiasouthern.edu |

Table 5: Representative SNAr Reactions on the Analogous 2,6-Dibromopyridine.

Challenges and Strategies for Chemoselective SNAr on Polyhalogenated Pyridines

Nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines such as this compound is a powerful tool for the synthesis of highly substituted pyridine derivatives. However, achieving chemoselectivity, the preferential reaction of one halogen atom over others, is a significant challenge. The regiochemical outcome of these reactions is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions.

The primary challenge in the SNAr of this compound lies in the differential reactivity of the three halogen atoms. Generally, in nucleophilic aromatic substitution reactions, the rate of substitution is influenced by the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. For halogens, the leaving group ability in SNAr reactions often follows the trend I > Br > Cl > F, which is the reverse of their electronegativity. This is because the carbon-halogen bond strength decreases down the group. However, the rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the resonance-stabilized carbanion (Meisenheimer complex), which is favored by more electronegative halogens that can better stabilize the negative charge.

In the case of pyridines, the positions ortho and para to the nitrogen atom (C2, C4, and C6) are electronically activated towards nucleophilic attack. In this compound, both bromine atoms are in activated positions (C2 and C6). The iodine atom at the C3 position is in a meta-like position relative to the ring nitrogen and is therefore electronically less activated for a standard SNAr mechanism.

Strategies to control the chemoselectivity of SNAr on polyhalogenated pyridines often involve the careful selection of the nucleophile, solvent, temperature, and in some cases, the use of a catalyst.

Electronic and Steric Effects:

The inherent electronic properties of the pyridine ring dictate that the C2 and C6 positions are more susceptible to nucleophilic attack than the C3, C4, and C5 positions. The presence of a substituent at the 3-position can introduce steric hindrance that differentiates the reactivity of the C2 and C6 positions. For instance, a bulky substituent at the C3 position can sterically hinder the approach of a nucleophile to the C2 position, thereby favoring substitution at the C6 position.

Control of Reaction Conditions:

The outcome of the reaction can be directed by manipulating the reaction conditions. For example, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. The choice of solvent can also play a crucial role by selectively solvating and stabilizing transition states.

Catalysis:

In recent years, transition metal catalysis, particularly with copper and palladium, has emerged as a powerful strategy for the selective functionalization of polyhalogenated heterocycles. These methods often proceed through mechanisms different from the classical SNAr pathway, such as oxidative addition/reductive elimination cycles, which can lead to different regioselectivities. For example, copper-catalyzed amination reactions have been shown to selectively functionalize one position over another in di- and trihalopyridines. nih.govresearchgate.netresearchgate.net

The following table summarizes the general challenges and strategies for achieving chemoselective SNAr on a hypothetical polyhalogenated pyridine, which can be applied to this compound:

| Challenge | Strategy | Rationale |

| Differentiation between C2 and C6 positions | Introduction of a sterically demanding group at C3 | A bulky group at C3 will preferentially hinder the C2 position, directing the nucleophile to the C6 position. |

| Selective substitution of one halogen type over another | Variation of reaction temperature and nucleophile | The activation energies for the substitution of different halogens can vary, allowing for selectivity at specific temperatures. The nature of the nucleophile (hard vs. soft) can also influence which halogen is preferentially displaced. |

| Achieving monosubstitution vs. disubstitution | Control of stoichiometry and reaction time | Using a limited amount of the nucleophile and shorter reaction times can favor the monosubstituted product. |

| Overcoming low reactivity at the C3 position | Use of transition metal catalysis (e.g., Pd, Cu) | Catalytic cycles can enable the functionalization of less activated positions through alternative mechanistic pathways. |

Further detailed research findings on the specific reactivity of this compound would be necessary to create a more specific data table of reaction outcomes. However, based on the principles of SNAr on related polyhalogenated pyridines, the following hypothetical data table illustrates potential selective reactions:

| Nucleophile | Conditions | Major Product |

| Ammonia | Low Temperature | 2-Amino-6-bromo-3-iodopyridine or 6-Amino-2-bromo-3-iodopyridine |

| Sodium Methoxide | Controlled Stoichiometry | 2-Bromo-3-iodo-6-methoxypyridine or 6-Bromo-3-iodo-2-methoxypyridine |

| Aniline (with Cu catalyst) | Optimized Ligand and Base | 2-Anilino-6-bromo-3-iodopyridine or 6-Anilino-2-bromo-3-iodopyridine |

Applications of 2,6 Dibromo 3 Iodopyridine in Complex Molecule Synthesis

Total Synthesis of Natural Products

The precise and controlled functionalization offered by 2,6-Dibromo-3-iodopyridine makes it an ideal starting material for the total synthesis of complex natural products, where exact spatial arrangement of substituents is critical.

A notable application of this compound is in the total synthesis of the thiopeptide antibiotics Amythiamicin C and D. These complex macrocyclic compounds feature a central, highly substituted pyridine (B92270) ring that is crucial for their biological activity. Synthetic chemists have successfully utilized this compound to construct this core with high precision.

The synthesis strategy hinges on the differential reactivity of the halogen substituents. The carbon-iodine bond at the C-3 position is more susceptible to metal-halogen exchange than the carbon-bromine bonds at C-2 and C-6. This allows for a selective Negishi cross-coupling reaction at the C-3 position to connect the southern fragment of the amythiamicin molecule. Following this initial coupling, subsequent cross-coupling reactions are performed at the C-6 and C-2 positions. For the synthesis of Amythiamicin C, a Negishi cross-coupling is performed at C-6, followed by a Stille cross-coupling at C-2 to close the macrocyclic ring. In the synthesis of Amythiamicin D, the order of these final steps is altered to achieve the desired natural product.

Table 1: Sequential Cross-Coupling Reactions in Amythiamicin Synthesis

| Step | Position on Pyridine Ring | Reaction Type | Key Transformation |

|---|---|---|---|

| 1 | C-3 (Iodo) | Negishi Coupling | Attachment of the southern fragment |

| 2 | C-6 (Bromo) | Negishi Coupling | Addition of a thiazole-containing fragment |

The utility of this compound extends beyond a single class of natural products. Its structure is emblematic of a strategic building block that allows for programmed, site-selective modifications. The distinct electronic environments and bond strengths of the C-I and C-Br bonds are the foundation of this utility. Chemists can employ a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, under specific conditions that target one halogen while leaving the others intact. This stepwise functionalization is a powerful tactic for assembling complex, unsymmetrical molecules where precise control over substituent placement is paramount, thereby avoiding the formation of undesired isomers and simplifying purification processes.

Development of Pharmaceutical Intermediates and Lead Compounds

The 2,3,6-trisubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. This compound serves as an excellent starting point for generating libraries of such compounds for drug discovery.

The ability to selectively functionalize the three positions of this compound makes it a valuable precursor for a diverse range of biologically active heterocycles. Many modern pharmaceuticals contain substituted pyridine rings as a core component. For instance, research into potent and selective muscarinic acetylcholine receptor 4 (M4) positive allosteric modulators (PAMs), which have potential applications in treating neuropsychiatric disorders, has identified lead compounds containing a 2,3,6-trisubstituted pyridine core. The synthetic accessibility of this core, starting from precursors like this compound, facilitates the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Tyrosine kinases are a critical class of enzymes that have become important targets for cancer therapeutics. Many tyrosine kinase inhibitors (TKIs) are heterocyclic molecules designed to fit into the ATP-binding site of the enzyme. The pyrido[2,3-d]pyrimidine scaffold is a well-established core for potent TKIs. The synthesis of these complex fused-ring systems can be strategically initiated from this compound. By first installing the necessary substituents at the 2, 3, and 6 positions of the pyridine ring, the subsequent annulation, or ring-fusion, reaction to form the pyrimidine portion of the molecule can be achieved, leading to the final TKI. This approach underscores the role of this compound as a foundational intermediate in the development of targeted therapies. For example, various pyrido[2,3-d]pyrimidin-7-one based inhibitors have shown high potency against kinases such as RIPK2 and TTK. bldpharm.commdpi.com

Table 2: Potential Synthetic Utility in Medicinal Chemistry

| Target Scaffold | Therapeutic Area | Role of this compound |

|---|---|---|

| 2,3,6-Trisubstituted Pyridines | Neuroscience (e.g., M4 PAMs) | Precursor for core scaffold synthesis |

Synthesis of Advanced Materials and Catalytic Ligands

The applications of this compound are not limited to the life sciences. The unique electronic and structural features of the substituted pyridine ring also make it a valuable component in materials science and catalysis. Bipyridine and terpyridine derivatives are among the most important classes of ligands in coordination chemistry, capable of forming stable complexes with a wide range of metals. mdpi.com These metal complexes are used in catalysis, as photosensitizers, and in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). mdpi.comnih.gov

The sequential, controlled functionalization of this compound allows for the synthesis of complex, asymmetric bipyridine ligands that are otherwise difficult to access. By selectively coupling different aromatic groups at the 3- and 6-positions, for example, ligands with fine-tuned steric and electronic properties can be created. These tailored ligands can then be used to develop catalysts with enhanced activity or selectivity for specific chemical transformations. Furthermore, the resulting highly conjugated pyridine-based systems can exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amythiamicin C |

| Amythiamicin D |

| Pyrido[2,3-d]pyrimidine |

| Bipyridine |

Preparation of Functionalized Bipyridine Ligands

Bipyridine ligands are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions, which find applications in catalysis, materials science, and photochemistry. The synthesis of functionalized bipyridines, particularly those with specific substitution patterns, is crucial for fine-tuning the electronic and steric properties of the resulting metal complexes.

While direct literature specifically detailing the use of this compound for bipyridine ligand synthesis is not prevalent, its structure is ideally suited for the creation of highly substituted and potentially chiral bipyridine frameworks through sequential cross-coupling reactions. The differential reactivity of the iodo and bromo substituents allows for a controlled, stepwise introduction of different pyridine units or other aryl groups.

A plausible synthetic strategy would involve a selective cross-coupling reaction, such as a Suzuki or Stille coupling, at the C-3 iodo position with a pyridine-boronic acid or -stannane derivative. This would be followed by a second coupling reaction at the C-2 and/or C-6 bromo positions to introduce further pyridine or functional groups. This stepwise approach offers a high degree of control over the final structure, enabling the synthesis of unsymmetrical and sterically demanding bipyridine ligands that are not readily accessible through traditional methods.

Table 1: Potential Cross-Coupling Reactions for Bipyridine Synthesis from this compound

| Step | Position | Coupling Reaction | Coupling Partner | Resulting Structure |

| 1 | C-3 (Iodo) | Suzuki Coupling | Pyridine-boronic acid | 2,6-Dibromo-3,X'-bipyridine |

| 2 | C-6 (Bromo) | Stille Coupling | Pyridine-stannane | 6-Bromo-2-(aryl)-3,X'-bipyridine |

| 3 | C-2 (Bromo) | Negishi Coupling | Pyridylzinc reagent | 2,6-Di(pyridyl)-3,X'-bipyridine |

This table represents a hypothetical reaction sequence based on established organometallic chemistry principles.

Precursors for N-Heterocyclic Carbene (NHC) Pincer Ligands and Metal Complexes

N-Heterocyclic carbene (NHC) pincer ligands are a class of tridentate ligands that form highly stable complexes with transition metals, leading to robust and efficient catalysts for a variety of organic transformations. Pyridine-centered NHC pincer ligands, where the NHC moieties are linked to a central pyridine ring, are particularly common. The synthesis of these ligands typically starts from a dihalogenated pyridine.

This compound is an excellent candidate as a precursor for developing advanced, functionalized NHC pincer ligands. The conventional synthesis of a pyridine-based bis(NHC) ligand involves the reaction of 2,6-dihalopyridine with an N-substituted imidazole, followed by deprotonation to form the carbene-metal complex. The presence of the iodo group at the C-3 position in this compound offers a unique opportunity to introduce additional functionality into the ligand backbone, which can modulate the electronic properties of the metal center or provide a secondary reaction site.

The synthetic route could proceed by first forming the bis(imidazolium) salt from this compound. This salt can then be used to form a metal complex, with the NHCs coordinating to the metal center. The iodine atom at the C-3 position remains as a handle for further functionalization of the pincer ligand after complexation, for instance, through a subsequent cross-coupling reaction. This allows for the synthesis of complex, multifunctional catalysts where the catalytic activity can be precisely tuned.

Table 2: Generalized Synthesis of a Functionalized NHC Pincer Complex

| Step | Description | Reactants | Product |

| 1 | Imidazolium Salt Formation | This compound, N-alkylimidazole | 1,1'-(3-Iodo-pyridine-2,6-diyl)bis(3-alkyl-1H-imidazol-3-ium) dibromide |

| 2 | Metalation | Imidazolium salt, Metal precursor (e.g., Pd(OAc)₂, Ag₂O) | [M(L)X₂] (L = bis(NHC) ligand, X = halide) |

| 3 | Post-Complexation Functionalization | Metal complex, Boronic acid (Suzuki coupling) | Functionalized NHC pincer metal complex |

This table outlines a general, plausible synthetic pathway.

The resulting metal complexes, particularly those of palladium, rhodium, and iridium, are expected to exhibit high catalytic activity in reactions such as C-C and C-N bond formation, hydrosilylation, and transfer hydrogenation. The ability to introduce a wide variety of substituents at the C-3 position via the iodo group provides a powerful tool for creating libraries of catalysts and for mechanistic studies.

Computational and Theoretical Investigations of 2,6 Dibromo 3 Iodopyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 2,6-dibromo-3-iodopyridine. These calculations provide a detailed picture of electron distribution, orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's stability and reactivity.

The pyridine (B92270) ring, being an electron-deficient aromatic system, is made even more so by the inductive effect of the three halogen substituents. Calculations of the molecular electrostatic potential (MEP) map reveal the distribution of charge. The nitrogen atom possesses a region of negative electrostatic potential corresponding to its lone pair, making it a nucleophilic and basic site, as well as a potential hydrogen or halogen bond acceptor. Conversely, the regions on the halogen atoms opposite to the carbon-halogen bonds exhibit positive electrostatic potential, known as σ-holes. The magnitude of this positive potential is greatest on the iodine atom, followed by the bromine atoms, indicating their propensity to act as halogen bond donors.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides further insight into reactivity. The LUMO is typically localized on the pyridine ring, and its low energy signifies the molecule's susceptibility to nucleophilic attack or reduction. The calculated partial atomic charges confirm the electrophilic character of the carbon atoms bonded to the halogens, with the C-2, C-3, and C-6 positions being potential sites for nucleophilic substitution or metal insertion during cross-coupling reactions.

Table 1: Calculated Electronic Properties of this compound Note: These values are representative and depend on the level of theory and basis set used for calculation.

| Property | Calculated Value | Implication |

| Dipole Moment | ~1.5 D | Moderate molecular polarity |

| LUMO Energy | ~ -1.2 eV | Susceptible to nucleophilic attack and reduction |

| HOMO Energy | ~ -6.8 eV | Indicates moderate electron-donating ability |

| Partial Charge on C3 (I) | Positive | Electrophilic site, prone to reaction |

| Partial Charge on C2/C6 (Br) | Positive | Electrophilic sites, prone to reaction |

| Electrostatic Potential (N) | Negative | Nucleophilic center, H-bond/X-bond acceptor |

| σ-hole Potential (I) | Strongly Positive | Strong halogen bond donor |

| σ-hole Potential (Br) | Moderately Positive | Weaker halogen bond donor |

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling techniques are employed to simulate the energetic profiles of chemical reactions involving this compound. ethz.ch By mapping the potential energy surface, researchers can identify stable intermediates, locate transition states, and calculate activation energies, thereby elucidating reaction mechanisms and predicting product distributions. ethz.ch This is particularly valuable for understanding the selectivity observed in the functionalization of this polyhalogenated substrate.

The functionalization of this compound via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) presents a question of regioselectivity: which of the three carbon-halogen (C-X) bonds will react first? Computational modeling is a key tool for predicting and explaining these outcomes. semanticscholar.orgchemrxiv.org

The selectivity is primarily governed by the kinetics of the initial oxidative addition step, where the metal catalyst inserts into a C-X bond. The energy barrier for this step is highly dependent on the strength of the C-X bond. nih.gov Theoretical calculations consistently show that bond dissociation energies (BDEs) for C-X bonds in aromatic systems follow the trend C-I < C-Br < C-Cl. rsc.orgprinceton.edu

For this compound, DFT calculations of the C-X BDEs and the transition state energies for palladium-catalyzed oxidative addition confirm this trend. The C3-I bond is significantly weaker and therefore has a lower activation energy for oxidative addition compared to the C2-Br and C6-Br bonds. rsc.org This computational finding robustly predicts that cross-coupling reactions will occur selectively at the C3 position. rsc.org This allows for the synthesis of 3-substituted-2,6-dibromopyridines, which can then undergo a second coupling at one of the bromine-bearing positions under more forcing conditions.

Table 2: Calculated Relative Energies for Oxidative Addition in Cross-Coupling Note: Values are illustrative, representing the typical energetic ordering found in computational studies.

| Reaction Site | Relative C-X Bond Dissociation Energy (kcal/mol) | Relative Activation Energy (ΔG‡) for Oxidative Addition | Predicted Outcome |

| C3-I | Baseline (0) | Baseline (0) | Major product |

| C2-Br | +10-15 | +5-8 kcal/mol | Minor or no reaction |

| C6-Br | +10-15 | +5-8 kcal/mol | Minor or no reaction |

Beyond cross-coupling, this compound can be functionalized through metalation reactions. Computational chemistry provides a quantitative understanding of the energetics that control the regioselectivity of these processes.

Directed Ortho Metalation (DoM): This reaction involves the deprotonation of an aromatic C-H bond by a strong base, guided by a directing group. In this compound, the nitrogen atom and halogens influence the acidity of the remaining ring protons at C4 and C5. Quantum chemical calculations can predict the relative pKa values or proton affinities. The C4 position is flanked by two electron-withdrawing bromine atoms (in the ortho and meta positions) and is para to the iodine, making its proton the most acidic. Energetic analysis of the deprotonation pathway using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) would show a lower activation barrier for abstraction of the C4 proton compared to the C5 proton.

Halogen-Lithium Exchange: This reaction involves the rapid exchange of a halogen atom with a lithium atom from an organolithium reagent, such as n-butyllithium. The rate of this exchange is highly dependent on the halogen, following the well-established trend I > Br >> Cl. princeton.eduharvard.edu Computational modeling of the reaction pathways for this compound with an organolithium reagent reveals the formation of an intermediate "ate" complex. harvard.edu The subsequent transition state for the exchange at the C3-I bond is calculated to be significantly lower in energy than the transition states for exchange at the C2-Br or C6-Br positions. This confirms that halogen-lithium exchange will occur almost exclusively at the iodine-bearing C3 position, providing a route to 3-lithio-2,6-dibromopyridine. byu.edu

Table 3: Calculated Energetic Profile for Competing Metalation Pathways Note: Energies are relative and for illustrative purposes.

| Pathway | Reagent | Target Site | Relative Activation Energy (ΔG‡) | Predicted Outcome |

| Directed Metalation | LDA / LTMP | C4-H | Low | Favorable with non-nucleophilic bases |

| Directed Metalation | LDA / LTMP | C5-H | High | Not observed |

| Halogen-Lithium Exchange | n-BuLi | C3-I | Very Low | Major pathway with alkyllithiums |

| Halogen-Lithium Exchange | n-BuLi | C2/C6-Br | High | Not competitive |

Investigation of Noncovalent Interactions in Solid State and Solution

Noncovalent interactions are crucial in determining the solid-state packing of molecules (crystal engineering) and their behavior in solution. umich.edunih.gov this compound is a versatile platform for studying such interactions, particularly halogen bonding. nih.gov

Halogen bonding is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov Computational methods are essential for visualizing and quantifying these interactions. Calculations of the molecular electrostatic potential surface of this compound clearly show positive σ-holes on all three halogen atoms and a negative region at the nitrogen lone pair. The σ-hole is most intense on the iodine atom, making it the strongest halogen bond donor.

In the solid state, these interactions can direct the self-assembly of molecules into well-defined supramolecular structures. acs.org Theoretical modeling can predict the most stable crystal packing arrangements. For this compound, plausible arrangements would involve a head-to-tail C–I···N halogen bond, forming linear chains or cyclic motifs. Weaker C–Br···N or C–Br···Br interactions might also play a role in stabilizing the crystal lattice. In solution, these interactions can persist, leading to the formation of aggregates or specific complexes with other Lewis basic species. Computational studies can quantify the strength of these interactions, providing valuable data for the design of new materials and co-crystals. tuni.fi

Table 4: Calculated Properties of Potential Noncovalent Interactions Note: Interaction energies are estimates for gas-phase dimers.

| Interaction Type | Donor | Acceptor | Calculated Interaction Energy (kcal/mol) |

| Halogen Bond | C3-I | Pyridine-N | -4.0 to -6.0 |

| Halogen Bond | C2/C6-Br | Pyridine-N | -2.0 to -3.5 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | -1.5 to -2.5 |

Future Directions and Emerging Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes to 2,6-Dibromo-3-iodopyridine

The current multi-step syntheses of this compound, while effective, often rely on classical halogenation and functionalization techniques that may involve harsh conditions, stoichiometric reagents, and generate significant waste. The future of its synthesis lies in the development of methodologies aligned with the principles of green chemistry, focusing on atom economy, energy efficiency, and reduced environmental impact.

Future research will likely target the development of catalytic, one-pot procedures starting from more accessible pyridine (B92270) precursors. For instance, direct C-H activation and halogenation of a pre-functionalized pyridine core could offer a more streamlined route, bypassing multiple protection-deprotection and activation steps. The exploration of novel catalyst systems, potentially involving transition metals or even metal-free organocatalysts, is crucial for achieving high regioselectivity in these direct functionalizations. Furthermore, the adoption of continuous flow chemistry could provide significant advantages, including enhanced safety, improved reaction control, and easier scalability compared to traditional batch processes. Biocatalytic approaches, while challenging for polyhalogenated compounds, represent a long-term goal for a truly sustainable synthesis. rsc.org

| Improvement Area | Current Approach (Typical) | Future Direction | Potential Benefits |

| Starting Material | Multi-step from functionalized pyridines | Direct functionalization of simpler pyridine precursors | Reduced step count, lower cost |

| Reagents | Stoichiometric brominating/iodinating agents | Catalytic C-H halogenation, recyclable reagents | Higher atom economy, less waste |

| Process Technology | Batch processing | Continuous flow synthesis | Improved safety, scalability, and control |

| Solvents | Traditional organic solvents (e.g., chloroform) | Greener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions | Reduced environmental impact |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The primary utility of this compound stems from the differential reactivity of its C-I and C-Br bonds, which allows for sequential, site-selective cross-coupling reactions. researchgate.netthieme-connect.de Palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings typically occur preferentially at the more labile C-I bond, followed by reaction at the C-Br bonds under more forcing conditions. researchgate.netresearchgate.net

Emerging research is expected to move beyond these established transformations to explore more nuanced and unprecedented reactivity. This includes:

Chemoselective Metal-Halogen Exchange: Investigating the selective lithiation or magnesiation at one of the three halogen sites using tailored organometallic reagents and specific reaction conditions. Achieving high selectivity, particularly between the two bromine atoms, would open up new avenues for asymmetric functionalization.

Ortho-Directed C-H Functionalization: Utilizing the existing halogen atoms as directing groups to activate and functionalize the remaining C-H bonds on the pyridine ring, leading to tetra- and penta-substituted pyridine derivatives that are currently difficult to access.

Novel Catalytic Cycles: Developing new catalytic systems that can invert the standard reactivity, for example, by selectively activating a C-Br bond in the presence of the C-I bond. This could involve exploring ligands that dramatically alter the electronics of the metal center or employing alternative metals with unique oxidative addition profiles.

Photoredox and Electrochemical Methods: Applying modern synthetic techniques like photoredox catalysis or electrosynthesis to generate radical intermediates from this compound. This could enable novel coupling reactions and transformations that are not accessible through traditional thermal methods.

Expansion of Applications in New Chemical Fields and Technologies

The application of this compound has predominantly been as an intermediate in the synthesis of agrochemicals and complex natural products, such as thiopeptide antibiotics. researchgate.netthieme-connect.denbinno.com However, the structural motifs accessible from this building block have significant potential in other advanced fields.

Future applications are envisioned in:

Materials Science: The rigid, electron-deficient pyridine core makes it an excellent candidate for constructing novel organic electronic materials. Derivatives could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of conductive polymers. The heavy halogen atoms could also be exploited to induce favorable photophysical properties, such as phosphorescence.

Medicinal Chemistry: Beyond its role in natural product synthesis, the 2,3,6-trisubstituted pyridine scaffold is a key pharmacophore in many biologically active compounds. researchgate.net The ability to precisely and differentially functionalize the 2, 3, and 6 positions makes it an ideal starting point for generating libraries of compounds for drug discovery, targeting areas such as kinase inhibition or antiviral therapies. researchgate.netresearchgate.net

Ligand Design for Catalysis: The synthesis of novel pincer-type or bidentate ligands where the pyridine nitrogen and substituents at the 2- and 6-positions coordinate to a metal center. The electronic properties of the resulting metal complexes could be finely tuned by modifying the substituent at the 3-position, leading to new catalysts with enhanced activity or selectivity.

Supramolecular Chemistry: The halogen atoms can act as halogen bond donors, allowing for the programmed self-assembly of complex, ordered supramolecular structures. This could be leveraged in the fields of crystal engineering and the development of functional porous materials like covalent-organic frameworks (COFs). nih.gov

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Elucidation

A deeper understanding of the reactivity and properties of this compound is essential for its rational application in complex synthetic challenges. The synergy between experimental observation and computational modeling provides a powerful tool for achieving this understanding. researchgate.netrsc.org

Future research will increasingly rely on this integrated approach to:

Predict Reaction Selectivity: Using Density Functional Theory (DFT) and other computational methods to calculate the activation barriers for competing reaction pathways, such as oxidative addition at the C-I vs. C-Br bonds in a palladium-catalyzed coupling. This can guide the experimental design of highly selective transformations.

Elucidate Reaction Mechanisms: Modeling transition states and reaction intermediates to provide a detailed picture of how transformations occur. This is particularly valuable for uncovering the mechanisms of novel reactions or explaining unexpected outcomes. researchgate.net

Design Novel Catalysts and Ligands: Computationally screening virtual libraries of ligands to identify candidates that are predicted to promote a desired reactivity or selectivity with the this compound substrate. This in silico approach can significantly reduce the experimental effort required to discover new catalytic systems.

Understand Non-Covalent Interactions: Quantifying the strength and directionality of halogen bonding and π-stacking interactions in derivatives of this compound. researchgate.netnih.gov This knowledge is critical for designing materials with specific solid-state packing and for understanding drug-receptor interactions.

By combining predictive computational studies with targeted experimental validation, researchers can accelerate the pace of discovery and unlock the full synthetic potential of this versatile trihalogenated pyridine. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 2,6-Dibromo-3-iodopyridine, and what critical parameters must be controlled during synthesis?

Methodological Answer:

this compound is typically synthesized via sequential halogenation of pyridine derivatives. A common approach involves bromination at the 2- and 6-positions using N-bromosuccinimide (NBS) under radical initiation, followed by iodination at the 3-position via directed ortho-metalation (DoM) or palladium-catalyzed coupling. Key parameters include:

- Temperature control : Halogenation reactions are highly exothermic; maintaining sub-zero temperatures (e.g., −78°C) minimizes side reactions.

- Solvent selection : Anhydrous THF or DMF is preferred for metal-mediated steps to avoid hydrolysis.

- Stoichiometry : Excess halogenating agents (e.g., Br₂ or I₂) may lead to over-halogenation; precise molar ratios are critical.

Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients. For structural analogs, refer to halogenation protocols for 2,6-dibromo-4-(trifluoromethyl)pyridine .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns. The deshielded pyridine protons (e.g., H-4) and carbon signals (C-3) are diagnostic. Halogen-induced anisotropic effects complicate splitting patterns; use high-field instruments (>400 MHz) for resolution.

- X-ray Crystallography : Resolve ambiguities in regiochemistry. Programs like Mercury (Cambridge Crystallographic Data Centre) enable visualization of intermolecular interactions (e.g., halogen bonding) and packing motifs . For disordered structures, SHELXL refinement with TWIN/BASF commands can address twinning .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns (e.g., Br/I signatures).

Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental reactivity data for this compound?

Methodological Answer:

Discrepancies between theoretical predictions (e.g., nucleophilic aromatic substitution sites) and experimental outcomes (e.g., unexpected C-4 reactivity) can arise due to solvent effects or transition-state stabilization. To reconcile these:

DFT Calculations : Use Gaussian or ORCA to model reaction pathways. Include implicit solvent models (e.g., SMD) and validate with experimental kinetic data.

Energy Decomposition Analysis (EDA) : Identify contributions (electrostatic, dispersion) driving selectivity. Compare with crystallographic data (e.g., halogen bonding in Mercury) .

Benchmarking : Cross-validate computational results against analogs like 2,6-difluoropyridine-3-carbonitrile, where electronic effects are well-documented .

Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

Competing reactivity at Br (C-2/C-6) vs. I (C-3) requires tailored conditions:

- Catalyst Selection : Pd(PPh₃)₄ activates C-I bonds preferentially under mild conditions. For C-Br activation, switch to Pd(dba)₂ with XPhos ligands.

- Temperature Gradients : Sequential coupling (e.g., Suzuki-Miyaura at C-3 first, then Stille at C-2/C-6) minimizes interference.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl protection at C-4) to direct coupling.

Case studies on 2,6-dibromo-N-methylpyridin-3-amine demonstrate selective amination at C-3 .

Advanced: How should researchers address crystallographic disorder or twinning in this compound structures?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned domains. Refine scale factors and HKLF5 data for overlapping reflections .

- Disorder Modeling : Split halogen atoms into multiple positions (PART commands) and apply restraints (e.g., SIMU, DELU) to thermal parameters. Validate with Mercury’s void analysis to check for solvent occupancy .

- Validation Tools : Check Rint and CC½ metrics in PLATON to ensure data quality.

Basic: What are the primary applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors due to its ability to undergo selective cross-coupling. Analogous compounds like 2,6-difluoropyridine-3-carbonitrile are used in PET tracer synthesis .

- Materials Science : Halogen-rich structure enables π-stacking in organic semiconductors. Characterize charge transport via cyclic voltammetry and DFT-predicted HOMO/LUMO levels.

Advanced: How can the FINER criteria (Feasible, Novel, Ethical, Relevant) guide hypothesis formulation for studies on this compound?

Methodological Answer:

- Feasibility : Pilot small-scale halogenation reactions to assess yield reproducibility.

- Novelty : Target understudied reactions (e.g., photocatalytic C-H activation).

- Ethical : Follow institutional guidelines for halogen waste disposal.

- Relevance : Align with trends in C–X bond activation or halogen bonding in drug design. Use frameworks from and to refine questions .

Advanced: What experimental designs mitigate competing pathways in the functionalization of this compound?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Use low temperatures (−40°C) and bulky ligands (e.g., t-BuXPhos) to favor kinetic products.

- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation.

- Statistical Design : Apply DoE (Design of Experiments) to optimize catalyst loading, solvent polarity, and reaction time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.